![molecular formula C18H22N2O4 B2965981 Ethyl 4-[(6-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859860-51-8](/img/structure/B2965981.png)

Ethyl 4-[(6-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

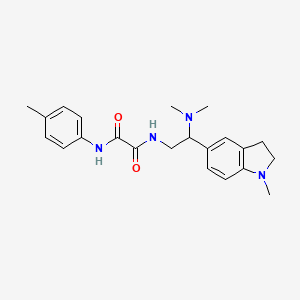

Several research studies have explored the synthesis of this compound. Notably, a recent study by Manzoor et al reported the design, synthesis, and characterization of novel triazole-pyrimidine-based compounds. The synthesis involved a convergent approach, combining the Biginelli reaction and the Huisgen 1,3-dipolar cycloaddition. The resulting compound exhibited promising neuroprotective and anti-neuroinflammatory properties.

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

- Biginelli Reaction : LaSOM® 293 is synthesized using the Biginelli reaction, a three-component process involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction yields highly functionalized heterocycles, making it a valuable tool for drug discovery .

- Anticancer Potential : Dihydropyrimidinones (DHPMs) like LaSOM® 293 have been investigated for their pharmacological effects. Monastrol, a DHPM, acts as a kinesin-5 inhibitor, arresting the cell cycle at the G2/M phase and promoting cellular apoptosis .

- Perovskite Solar Cells : LaSOM® 293 exhibits potential as a competitor for perovskite solar cells. When embedded with gold nanospheres, it demonstrates a band offset compatible with high conversion efficiency .

- LaSOM® 293 derivatives have been studied for their antiviral properties. Further exploration in this area could reveal novel therapeutic agents .

- LaSOM® 293 and related compounds were screened for antibacterial effects against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains. Understanding their mechanisms of action could inform future drug design .

- The synthesis of LaSOM® 293 involves a convergent four-step route, including the Huisgen 1,3-dipolar cycloaddition. Researchers continue to explore efficient synthetic pathways for similar compounds .

Medicinal Chemistry and Drug Development

Materials Science and Nanotechnology

Antiviral Research

Antibacterial Activity

Organic Synthesis and Chemical Methodology

Zukünftige Richtungen

: Manzoor, S., Almarghalani, D. A., James, A. W., Raza, M. K., Kausar, T., Nayeem, S. M., Hoda, N., & Shah, Z. A. (2023). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. Pharmaceutical Research, 40(1), 167–185. DOI: 10.1007/s11095-022-03429-1

Eigenschaften

IUPAC Name |

ethyl 4-[(6-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-3-23-18(22)20-8-6-19(7-9-20)12-14-11-17(21)24-16-5-4-13(2)10-15(14)16/h4-5,10-11H,3,6-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGAHWLDIYUHOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(6-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2965900.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2965902.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2965903.png)

![N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide](/img/structure/B2965906.png)

![methyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2965908.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2965910.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxyacetamide](/img/structure/B2965912.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2965919.png)